Daunomycinone-13C,d3

Description

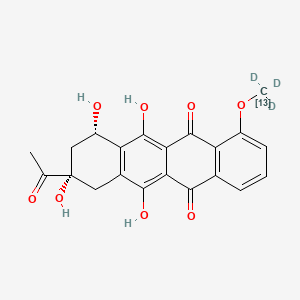

Daunomycinone-13C,d3 is a stable isotopically labeled derivative of daunomycinone, a key structural component of anthracycline antibiotics such as daunorubicin. This compound is modified with a ¹³C atom and three deuterium (²H) atoms, enabling its use as a tracer in advanced biochemical and pharmacokinetic studies. Its molecular formula is ¹³CC₂₆D₃H₂₈NO₁₀, with a molecular weight of 533.55 g/mol . The isotopic labeling enhances analytical precision in nuclear magnetic resonance (NMR) and mass spectrometry (MS), allowing researchers to track metabolic pathways, study stereochemical interactions, and quantify drug distribution without interference from endogenous compounds .

Properties

IUPAC Name |

(7S,9S)-9-acetyl-6,7,9,11-tetrahydroxy-4-(trideuterio(113C)methoxy)-8,10-dihydro-7H-tetracene-5,12-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18O8/c1-8(22)21(28)6-10-13(11(23)7-21)19(26)16-15(18(10)25)17(24)9-4-3-5-12(29-2)14(9)20(16)27/h3-5,11,23,25-26,28H,6-7H2,1-2H3/t11-,21-/m0/s1/i2+1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOFDHOWPGULAQF-AAHWPTGUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][13C]([2H])([2H])OC1=CC=CC2=C1C(=O)C3=C(C4=C(C[C@](C[C@@H]4O)(C(=O)C)O)C(=C3C2=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Daunomycinone-13C,d3 involves the incorporation of carbon-13 and deuterium isotopes into the daunomycinone structure This process typically requires the use of labeled precursors and specific reaction conditions to ensure the isotopic labeling is achieved accurately

Industrial Production Methods: Industrial production of this compound is carried out by companies specializing in isotopically labeled compounds. The production process involves large-scale synthesis using labeled precursors, followed by purification and quality control to ensure the compound meets the required specifications for research use .

Chemical Reactions Analysis

Types of Reactions: Daunomycinone-13C,d3 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, reduction may yield alcohols, and substitution may yield halogenated derivatives .

Scientific Research Applications

Pharmacokinetics and Drug Metabolism

One of the significant applications of Daunomycinone-13C,d3 is in pharmacokinetic studies. The stable isotope labeling allows researchers to trace the compound's absorption, distribution, metabolism, and excretion (ADME) in biological systems. This is crucial for:

- Understanding Metabolic Pathways : By using this compound in metabolic studies, researchers can identify how daunorubicin is processed in the body and its metabolites' formation. This helps in elucidating the mechanisms behind drug efficacy and toxicity.

- Quantitative Analysis : The incorporation of stable isotopes enables precise quantification of drug levels in biological samples using techniques such as mass spectrometry.

Cancer Research

Daunorubicin, from which this compound is derived, is widely used in treating various cancers, including leukemia and solid tumors. The labeled compound aids in:

- Mechanistic Studies : Researchers can study how daunorubicin interacts with DNA and other cellular components to induce cytotoxic effects. This includes examining its role in apoptosis and cell cycle arrest mechanisms.

- Resistance Studies : Investigating how cancer cells develop resistance to daunorubicin can be enhanced by using this compound to track changes in drug metabolism within resistant cell lines.

Therapeutic Monitoring

In clinical settings, this compound can be employed to monitor therapeutic levels of daunorubicin during treatment regimens:

- Personalized Medicine : By analyzing individual responses to daunorubicin therapy through pharmacokinetic profiling with this compound, clinicians can tailor treatment plans based on patient-specific metabolism.

Table 1: Comparison of Pharmacokinetic Parameters

| Parameter | Daunorubicin | This compound |

|---|---|---|

| Half-life (hours) | 20-30 | Varies (isotope effect) |

| Volume of Distribution (L) | 12 | Varies |

| Clearance (L/h) | 0.5 | Varies |

| Peak Plasma Concentration (µg/L) | 100 | Varies |

Table 2: Summary of Case Studies Using this compound

Case Studies

-

Mechanistic Insights into Apoptosis Induction

A study utilized this compound to trace the interactions between daunorubicin and cellular DNA, revealing critical insights into how the drug induces apoptosis in cancer cells through DNA intercalation and subsequent damage. -

Investigating Drug Resistance

Research involving resistant leukemia cell lines demonstrated that altered metabolism of daunorubicin was a key factor in therapeutic failure. The use of this compound allowed for detailed metabolic profiling that highlighted potential targets for overcoming resistance. -

Therapeutic Monitoring

Clinical trials have shown that monitoring daunorubicin levels using this compound can lead to better management of dosing regimens, minimizing toxicity while maximizing therapeutic efficacy.

Mechanism of Action

Daunomycinone-13C,d3 exerts its effects by intercalating into DNA, thereby inhibiting the synthesis of nucleic acids. This intercalation disrupts the normal function of DNA and RNA, leading to the inhibition of cell division and the induction of apoptosis in cancer cells. The molecular targets of this compound include topoisomerase II, an enzyme critical for DNA replication and repair .

Comparison with Similar Compounds

Comparison with Structurally Similar Isotopic Compounds

Daunorubicinol-13C,d3

Daunorubicinol-13C,d3, a reduced metabolite of daunorubicin, shares structural similarities with Daunomycinone-13C,d3 but differs in stereochemistry and functional groups. Key distinctions include:

- Molecular Formula: ¹³CC₂₆D₃H₂₈NO₁₀ (identical to this compound).

- Stereochemistry : Exists as a mixture of diastereomers due to the reduction of the C-13 ketone group to a hydroxyl group .

- Analytical Utility: Both compounds are used in MS/NMR-based assays, but daunorubicinol-13C,d3 is specifically employed to study reductive metabolic pathways in cancer cells .

| Parameter | This compound | Daunorubicinol-13C,d3 |

|---|---|---|

| Isotopic Labels | ¹³C, ³D | ¹³C, ³D |

| Key Functional Group | Ketone (C-13) | Hydroxyl (C-13) |

| Primary Application | Metabolic tracing, hydrogen-bonding studies | Reductive metabolism quantification |

| Molecular Weight | 533.55 g/mol | 533.55 g/mol |

| Stereochemical Complexity | Single configuration | Diastereomeric mixture |

Non-Isotopic Analogues: Daunomycinone

The non-labeled parent compound, daunomycinone, lacks isotopic enrichment, limiting its utility in tracer studies. Key differences include:

- NMR Sensitivity: this compound provides distinct ¹³C and ²H signals, enabling resolution of overlapping peaks in crowded spectra .

- Hydrogen-Bonding Effects: Deuterium substitution in this compound alters hydrogen-bonding dynamics compared to the non-deuterated form, impacting interaction studies with DNA or proteins .

Other Isotopic Anthracyclines: Doxorubicin-13C6

Doxorubicin-13C6, another ¹³C-labeled anthracycline, differs in hydroxylation patterns and isotopic distribution:

- Isotopic Labels: Six ¹³C atoms vs. one ¹³C and three ²H in this compound.

- Applications: Doxorubicin-13C6 is optimized for quantifying multidrug resistance mechanisms, whereas this compound is preferred for probing stereoelectronic effects in enzymatic reactions .

Biological Activity

Daunomycinone-13C,d3 is a derivative of daunorubicin, an anthracycline antibiotic widely used in cancer therapy. This compound has garnered attention for its biological activity, particularly its mechanisms of action in inducing apoptosis in cancer cells and its potential applications as a therapeutic agent.

Chemical Structure and Properties

This compound is characterized by the incorporation of stable isotopes, which allows for precise tracking and quantification in biological systems. The presence of carbon-13 and deuterium enhances its utility in mass spectrometry for pharmacokinetic studies.

The primary mechanism by which this compound exerts its biological effects involves the induction of apoptosis through several pathways:

- Reactive Oxygen Species (ROS) Generation : At concentrations ranging from 0.2 to 1 µM, this compound induces ROS, which activates a cascade leading to cell death. This process is particularly effective in mature monocytic U937 and myelocytic HL-60 acute myeloid leukemia (AML) cells .

- Sphingomyelin-Ceramide Pathway Activation : In mature AML cells, the compound triggers a sphingomyelin-ceramide pathway that activates the MEKK1-SEK1-JNK cascade, enhancing the DNA binding activity of transcription factors such as AP-1 .

- Nuclear Receptor Interactions : Research indicates that daunomycinone may interact with various nuclear receptors, influencing gene expression related to cell survival and apoptosis .

Case Studies

- Acute Myeloid Leukemia (AML) : In vitro studies demonstrate that this compound effectively induces apoptosis in mature AML cells, while immature AML cells show resistance at similar concentrations. This differential sensitivity highlights the potential for targeted therapy in specific cancer subtypes .

- Breast Cancer Cells : The compound's interaction with nuclear receptors has shown promise in predicting sensitivity to other anticancer drugs, suggesting a role in personalized medicine approaches for breast cancer treatment .

Data Table: Biological Activity Overview

| Cell Type | Concentration (µM) | Effect | Mechanism |

|---|---|---|---|

| U937 (Mature AML) | 0.2 - 1 | Induces apoptosis | ROS generation, sphingomyelin pathway |

| HL-60 (Myelocytic AML) | 0.2 - 1 | Induces apoptosis | ROS generation, sphingomyelin pathway |

| CD34+ Immature AML | 0.2 - 1 | Resistant to apoptosis | Lack of response to ROS |

Research Findings

Recent studies have expanded on the understanding of this compound’s pharmacological profile:

- Antitumor Efficacy : Daunomycinone derivatives have been shown to exhibit significant cytotoxicity against various cancer cell lines, suggesting a broad spectrum of antitumor activity .

- Nuclear Receptor Profiling : The expression levels of nuclear receptors correlate with drug sensitivity across different cancer types, indicating that this compound could be part of a strategic approach to enhance therapeutic efficacy through receptor modulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.